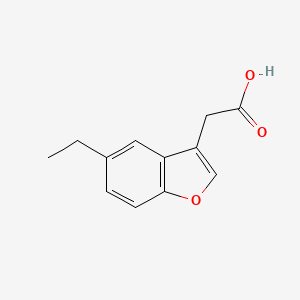

(5-Ethyl-1-benzofuran-3-yl)acetic acid

Description

Foundational Significance of Benzofuran-3-yl Acetic Acid Scaffolds in Organic Chemistry

The benzofuran (B130515) nucleus is a privileged structure in medicinal chemistry, found in a multitude of natural products and synthetic compounds with diverse biological activities. niscair.res.in Many natural benzofurans exhibit physiological, pharmacological, and even toxic properties. niscair.res.in This has made the benzofuran scaffold a central point of interest for the development of new therapeutic agents. niscair.res.inrsc.org

Derivatives of benzofuran have demonstrated a wide array of potent biological properties, including antimicrobial, antihyperglycemic, analgesic, antiparasitic, and antitumor activities. niscair.res.in The versatility of the benzofuran ring system allows for the design and synthesis of new biologically active agents. niscair.res.in The core structure is often considered a lead compound for developing new derivatives with a range of biological functions. niscair.res.in

The introduction of an acetic acid moiety at the 3-position of the benzofuran ring is a significant modification that has been explored in various studies. This functional group can influence the molecule's polarity, solubility, and ability to interact with biological targets.

Research Rationale and Focused Investigation of 5-Ethyl Substitution within Benzofuran-3-yl Acetic Acids

The rationale for investigating the 5-ethyl substitution on the benzofuran-3-yl acetic acid scaffold is rooted in the principles of structure-activity relationships (SAR). SAR studies explore how the chemical structure of a compound influences its biological activity. nih.gov The nature and position of substituents on the benzofuran ring are critical determinants of its biological effects. mdpi.com

Research into 3,5-disubstituted benzofurans has identified this as a particularly useful scaffold for developing orally active osteogenic compounds, which promote bone formation. jst.go.jpnih.gov This suggests that substitution at the 5-position can significantly impact the therapeutic potential of benzofuran derivatives.

The ethyl group at the 5-position is an alkyl substituent that can influence the molecule's properties in several ways:

Lipophilicity: The ethyl group increases the lipophilicity (fat-solubility) of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.

Steric Effects: The size and shape of the ethyl group can influence how the molecule binds to its biological target.

Electronic Effects: While alkyl groups are generally considered electron-donating, this can have subtle effects on the reactivity and interaction of the benzofuran ring system.

The focused investigation into the 5-ethyl substitution aims to elucidate how these factors specifically contribute to the biological activity of (5-Ethyl-1-benzofuran-3-yl)acetic acid and to optimize its potential as a therapeutic agent.

Detailed Research Findings

While specific research exclusively on this compound is emerging, the broader context of 5-substituted benzofuran derivatives provides valuable insights. The following table summarizes the observed biological activities of various benzofuran derivatives with substitutions at the 5-position, offering a comparative perspective on the potential of the 5-ethyl variant.

| Compound/Derivative Class | Substitution at Position 5 | Observed Biological Activity |

| Benzofuran-5-carboxamide derivatives | Carboxamide | Osteoblast differentiation-promoting activity jst.go.jpnih.gov |

| Halogenated benzofuran derivatives | Halogens (e.g., Fluorine) | Anticancer activity mdpi.com |

| Benzofuran-pyrazole derivatives | Varies | Anticancer activity rsc.org |

| Benzofuran-substituted chalcones | Bromo | Antitumor activity rsc.org |

These findings underscore the significance of the 5-position in modulating the biological effects of benzofuran compounds. The investigation of the 5-ethyl substitution in this compound is a logical progression in the exploration of this versatile chemical scaffold for therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIELPSZKUUDDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406115 | |

| Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882248-24-0 | |

| Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid

Strategies for Benzofuran (B130515) Core Assembly and Functionalization

The construction of the benzofuran nucleus is a cornerstone of organic synthesis, with a multitude of methods developed to achieve this goal. These strategies often focus on the formation of the critical C-O and C-C bonds that define the heterocyclic ring.

Transition Metal-Catalyzed Annulation Reactions for Benzofuran Ring Formation

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of benzofurans, enabling reactions under mild conditions with high efficiency and selectivity. Palladium, copper, and rhodium are among the most frequently employed metals in these transformations.

A prominent strategy involves the Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization. For the synthesis of a 5-ethylbenzofuran (B8667392) intermediate, this would typically involve the coupling of 4-ethyl-2-iodophenol with an appropriate alkyne. The reaction is generally catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. The subsequent cyclization of the resulting 2-alkynylphenol can be promoted by the same catalytic system or by the addition of another catalyst.

Another powerful palladium-catalyzed method is the Heck reaction , which involves the coupling of an unsaturated halide with an alkene. wikipedia.org In the context of benzofuran synthesis, an intramolecular Heck reaction of an ortho-alkenyl-halobenzene can be a key step. For a 5-ethyl substituted benzofuran, a suitable precursor would be a 2-halo-4-ethylphenyl allyl ether. The palladium catalyst facilitates the intramolecular C-C bond formation, leading to the dihydrobenzofuran, which can then be oxidized to the corresponding benzofuran.

The following table summarizes representative transition metal-catalyzed reactions for benzofuran synthesis:

| Catalyst System | Reactants | Reaction Type | Product |

| Pd(PPh₃)₂Cl₂ / CuI | o-halophenol, terminal alkyne | Sonogashira coupling / Cyclization | 2-substituted benzofuran |

| Pd(OAc)₂ / Ligand | o-alkenyl-halobenzene | Intramolecular Heck Reaction | Dihydrobenzofuran / Benzofuran |

| Rhodium complexes | Salicylaldehyde (B1680747), alkyne | C-H activation / Annulation | Substituted benzofuran |

Acid- and Base-Mediated Cyclization Protocols for Benzofuran Synthesis

Classical yet effective, acid- and base-mediated cyclizations remain a cornerstone of benzofuran synthesis. These methods often rely on the intramolecular condensation of suitably functionalized precursors.

Acid-catalyzed cyclizations frequently involve the dehydration of α-phenoxy ketones or acetals. For the synthesis of a 5-ethylbenzofuran derivative, a key intermediate could be an α-(4-ethylphenoxy) ketone. Treatment with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), promotes an intramolecular electrophilic aromatic substitution onto the electron-rich phenol (B47542) ring, followed by dehydration to yield the benzofuran. researchgate.net The regioselectivity of the cyclization is influenced by the electronic and steric properties of the substituents on the aromatic ring. rsc.org

Base-mediated syntheses often exploit the reactivity of phenols and α-haloketones in reactions like the Rap-Stoermer reaction. In a typical sequence leading to a 5-ethylbenzofuran, 4-ethylphenol (B45693) would be treated with an α-haloketone in the presence of a base. The initial O-alkylation is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the benzofuran ring. Potassium carbonate and sodium hydride are commonly employed bases for these transformations. semanticscholar.org

| Condition | Precursor Type | Key Transformation |

| Acidic (e.g., PPA, H₂SO₄) | α-Phenoxy ketones/acetals | Intramolecular electrophilic substitution / Dehydration |

| Basic (e.g., K₂CO₃, NaH) | o-Hydroxyaryl ketones, α-haloketones | Intramolecular aldol (B89426) condensation / Dehydration |

Green Chemistry Approaches in Benzofuran Derivative Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for benzofurans, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and energy-efficient processes.

A notable advancement is the use of deep eutectic solvents (DESs) as both reaction media and catalysts. e3s-conferences.orgmdpi.comnih.gov These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor (e.g., choline (B1196258) chloride and urea), are biodegradable, have low toxicity, and possess negligible vapor pressure. mdpi.comnih.gov One-pot syntheses of benzofuran derivatives have been successfully carried out in DESs, often with improved yields and simplified work-up procedures compared to traditional organic solvents. dtu.dk

Furthermore, catalyst-free and solvent-free reaction conditions are being explored. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and fewer side products. The synthesis of benzofurans via microwave-assisted cyclization reactions exemplifies this green approach.

Photochemical and Radical-Initiated Cyclizations to Construct Benzofuran Systems

Photochemical and radical-initiated reactions provide alternative pathways for the construction of the benzofuran ring system, often proceeding through mechanisms distinct from traditional ionic reactions.

Photochemical cyclizations can be employed to construct the benzofuran core, for instance, through the photocyclization of stilbene-type precursors. researchgate.net For a 5-ethyl substituted benzofuran, a suitably substituted stilbene (B7821643) derivative could undergo an intramolecular cyclization upon irradiation with UV light, often in the presence of an oxidizing agent to facilitate aromatization.

Radical-initiated cyclizations offer a powerful method for C-C and C-O bond formation. nih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated moiety. For example, an o-alkenylphenol derivative can undergo a radical cyclization to form a dihydrobenzofuran, which can then be oxidized to the corresponding benzofuran. The radical can be generated from a variety of precursors, such as organohalides, using radical initiators like azobisisobutyronitrile (AIBN) and a reducing agent like tributyltin hydride. nih.gov

Integrated One-Pot and Multicomponent Reaction Sequences

A notable example is the one-pot synthesis of a structurally similar compound, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, through a multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. ijpcbs.com This reaction proceeds through a series of condensations and a final acid-catalyzed cyclization to form the benzofuran ring with the acetic acid precursor already in place. ijpcbs.com Adapting this strategy using a 4-ethyl-substituted phenol derivative as a starting material could provide a direct route to the target molecule.

Another efficient one-pot approach involves a palladium-catalyzed Sonogashira coupling followed by cyclization. For instance, a 2-iodophenol, a terminal alkyne, and an aryl iodide can be combined in a single reaction vessel to yield a 2,3-disubstituted benzofuran. nih.gov

Introduction of the Acetic Acid Side Chain at the C-3 Position

Once the 5-ethylbenzofuran core is assembled, the introduction of the acetic acid side chain at the C-3 position is a critical step. Several methods can be employed for this functionalization.

A powerful strategy involves the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.orgnih.gov 5-Ethylbenzofuran can be subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 5-ethylbenzofuran-3-carbaldehyde. organic-chemistry.orgwikipedia.orgnih.gov This aldehyde can then be converted to the acetic acid side chain through various established methods, such as the Wittig reaction with a phosphonium (B103445) ylide containing an ester group, followed by hydrolysis.

Alternatively, direct C-H functionalization at the C-3 position can be achieved. While challenging, methods for the direct carboxylation or alkylation of benzofurans at the C-3 position are being developed.

Another elegant approach involves building the acetic acid precursor into the benzofuran synthesis itself. For example, the reaction of a salicylaldehyde derivative with ethyl bromoacetate (B1195939) can lead to an intermediate that, upon cyclization, yields an ethyl benzofuran-2-carboxylate. chemspider.com While this example functionalizes the C-2 position, similar strategies can be devised for C-3 functionalization.

Finally, the hydrolysis of an ester precursor is a common final step. If the acetic acid side chain is introduced as an ethyl or methyl ester (e.g., via alkylation with ethyl bromoacetate), a simple alkaline hydrolysis using a base like potassium hydroxide (B78521) in a water/alcohol mixture will yield the final (5-Ethyl-1-benzofuran-3-yl)acetic acid. researchgate.net

Rearrangement and Ring-Opening Pathways from Precursor Structures (e.g., Coumarins)

The transformation of coumarin (B35378) (benzopyran-2-one) frameworks into benzofurans represents a classic and effective strategy. This approach leverages the structural relationship between the two heterocyclic systems through rearrangement reactions.

The Perkin rearrangement is a notable example, involving the ring contraction of a 2-halocoumarin in the presence of a base to yield a benzofuran. wikipedia.org The reaction mechanism is understood to begin with a base-catalyzed cleavage of the coumarin's lactone ring, forming a phenoxide and a carboxylate. wikipedia.orgnih.gov This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring. nih.gov While this reaction classically yields benzofuran-2-carboxylic acids, modifications to the coumarin precursor can be envisioned to generate the desired 3-acetic acid side chain. nih.gov

In addition to the Perkin rearrangement, other novel transformations have been observed. For instance, an unusual rearrangement of a benzopyran group to a benzofuran has been reported during the synthesis of coumarin derivatives, providing a new pathway to this scaffold under moderate conditions. nih.govresearchgate.net These rearrangement pathways offer a powerful tool for generating the core benzofuran structure from readily available coumarin precursors. The efficiency of these methods can be significantly enhanced; for example, the use of microwave irradiation in the Perkin rearrangement has been shown to dramatically reduce reaction times and improve yields. nih.gov

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | ~3 hours | ~5 minutes |

| Yield | Quantitative | High to Quantitative |

| Conditions | Base (e.g., NaOH) in Ethanol/Methanol at reflux | Base with N-bromosuccinimide in Acetonitrile at 80°C |

Direct Functionalization Strategies at the Benzofuran C-3 Position

Introducing the acetic acid moiety directly onto a pre-formed 5-ethylbenzofuran ring at the C-3 position is an alternative synthetic approach. However, direct electrophilic substitution on the benzofuran ring is often challenging to control. The C-2 position is generally more reactive and thus more easily functionalized than the C-3 position. nih.gov

To overcome this regioselectivity challenge, modern synthetic methods employ directing groups. For example, a carboxamide group at the C-2 position, such as an 8-aminoquinoline (B160924) (8-AQ) amide, can direct a palladium catalyst to functionalize the adjacent C-3 position. nih.govchemrxiv.orgmdpi.com This C-H activation strategy allows for the installation of various substituents, including aryl or vinyl groups, at the C-3 position with high efficiency. nih.govmdpi.com These installed groups can then be further manipulated chemically to yield the desired acetic acid side chain.

The general mechanism for such a directed C-H arylation is proposed to proceed via a Pd(II)/Pd(IV) catalytic cycle. mdpi.com The cycle involves the coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle intermediate, which then reacts with the coupling partner to functionalize the C-3 position. mdpi.com

Approaches Involving Cyclization of Phenoxy Acetic Acid Esters

One of the most direct and widely used methods for synthesizing benzofuran-3-yl acetic acid derivatives involves the intramolecular cyclization of substituted phenoxy acetic acid esters. documentsdelivered.com This strategy builds the acetic acid side chain into the acyclic precursor before the formation of the heterocyclic ring.

The synthesis typically begins with a phenol, which in this specific case would be 4-ethylphenol to ensure the correct C-5 substitution. The phenol is O-alkylated with an α-haloacetate ester (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate) to form the corresponding ethyl 2-(4-ethylphenoxy)acetate. This intermediate is then subjected to cyclization conditions, often involving a strong base or acid catalysis, to induce an intramolecular condensation reaction that forms the benzofuran ring. wuxiapptec.com Acid-catalyzed cyclization of related α-aryloxy ketones is a common and effective method for constructing the benzofuran scaffold. organic-chemistry.org This approach offers excellent control over the position of the acetic acid group, placing it directly at the C-3 position of the newly formed ring.

Regioselective Introduction of the Ethyl Group at the C-5 Position

The precise placement of the ethyl group at the C-5 position of the benzofuran ring is critical and can be achieved through two main strategies: incorporating the substituent in the starting materials or adding it to an existing aromatic ring through functionalization techniques.

Precursor Design for Stereospecific and Regioselective 5-Ethyl Substitution

The most straightforward and common strategy for ensuring the correct regiochemistry is to begin the synthesis with a precursor that already contains the ethyl group in the desired position. For methods involving the cyclization of phenoxy derivatives (as described in 2.2.3), starting with 4-ethylphenol is the logical choice. The para-position of the ethyl group relative to the hydroxyl group on the phenol ring directly translates to the C-5 position of the resulting benzofuran nucleus after cyclization.

Similarly, in syntheses that construct the benzofuran ring from phenols and α-haloketones, the substitution pattern of the final product is dictated by the starting phenol. nih.govresearchgate.net Using a 4-alkyl-substituted phenol in such reactions reliably produces a 5-alkyl-substituted benzofuran with high regioselectivity. nih.gov This precursor-based approach provides excellent control over the final structure and avoids potential side reactions or isomeric mixtures associated with post-cyclization functionalization.

| Synthetic Route | Required Precursor for 5-Ethyl Group | Key Advantage |

|---|---|---|

| Cyclization of Phenoxy Acetic Acid Esters | 4-Ethylphenol | Unambiguous placement of the ethyl group. |

| Condensation of Phenols and α-Haloketones | 4-Ethylphenol | High regioselectivity in the initial C-C bond formation. |

Directed Aromatic Functionalization Techniques for Ethyl Group Incorporation

Alternatively, the ethyl group can be introduced onto a pre-existing benzofuran or phenyl precursor ring. Classical electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction), are standard methods for introducing alkyl chains to aromatic rings. In the case of benzofuran, the ether oxygen of the furan (B31954) ring acts as an activating, ortho-, para-directing group, which complicates direct substitution at the C-5 position, often favoring C-4 and C-6.

To achieve higher regioselectivity, modern directed C-H functionalization methods can be employed. These techniques use a directing group temporarily installed on the molecule to guide a transition-metal catalyst to a specific C-H bond. While less common for simple alkylation, the principles have been demonstrated for other functionalizations. For example, ligand-enabled, palladium-catalyzed C-H halogenation has been successfully applied to aryl acetic acids, demonstrating that functionalization can be directed to specific positions on the benzene (B151609) ring of a complex molecule. acs.org Similar strategies could be adapted for the regioselective introduction of an ethyl or a precursor group at the C-5 position of the benzofuran core.

Methodological Advancements and Process Optimization in this compound Synthesis

Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and environmental footprint of complex molecule synthesis. The preparation of this compound benefits from these innovations.

Transition-metal catalysis is at the forefront of modern benzofuran synthesis. Catalysts based on palladium, rhodium, copper, and ruthenium have been employed for various cyclization and C-H functionalization reactions, often proceeding under milder conditions and with higher functional group tolerance than classical methods. nih.gov One-pot and multicomponent reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, have also been developed. For example, a one-pot synthesis of a substituted benzofuran-3-ylacetic acid was achieved through the multicomponent condensation of a phenol, an arylglyoxal, and Meldrum's acid, followed by an acid-catalyzed cyclization. mdpi.com

Process optimization techniques also play a crucial role. The use of microwave-assisted synthesis, as mentioned for the Perkin rearrangement, can drastically shorten reaction times from hours to minutes and often leads to cleaner reactions with higher yields. nih.gov Furthermore, the development of novel reaction pathways, such as visible-light-mediated syntheses, offers greener alternatives to traditional thermal reactions. nih.gov These methodological advancements collectively provide a more robust and efficient toolkit for the synthesis of this compound and its derivatives.

Catalyst and Reagent System Development for Enhanced Efficiency

There is no specific information available in the reviewed literature concerning the development of catalyst and reagent systems designed to enhance the synthetic efficiency of this compound. Research on related benzofuran syntheses often explores the use of transition metal catalysts (e.g., palladium, copper, gold) for cyclization and cross-coupling steps. For instance, palladium-catalyzed reactions are widely employed for C-C and C-O bond formation in the construction of the benzofuran ring. Similarly, various reagents are utilized to facilitate key transformations, but data directly applicable to optimizing the yield and purity of this compound could not be located.

Solvent and Temperature Regimen Optimization

Due to the lack of specific research on this compound, data tables and detailed research findings as requested cannot be generated.

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's constitution and the subtle nuances of its three-dimensional structure. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural assignment for (5-Ethyl-1-benzofuran-3-yl)acetic acid can be achieved.

Elucidation of Connectivities and Stereochemical Features

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl group at the C5 position would present as a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling with each other. The aromatic protons on the benzofuran (B130515) ring system would appear as a set of signals in the downfield region, with their multiplicity and coupling constants providing definitive information about their relative positions. A key singlet peak would correspond to the proton on the furan (B31954) ring (C2-H). The methylene protons of the acetic acid side chain would also appear as a singlet.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom. The chemical shifts of the aromatic carbons would confirm the substitution pattern, while the signals for the ethyl group and the acetic acid moiety would appear in the aliphatic region. The carbonyl carbon of the carboxylic acid would be observed at the characteristic low-field region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~7.7 | ~145 |

| Aromatic-H | 7.2 - 7.5 | 111 - 155 |

| -CH₂- (acetic acid) | ~3.7 | ~31 |

| -CH₂- (ethyl) | ~2.7 | ~29 |

| -CH₃ (ethyl) | ~1.3 | ~16 |

Dynamic NMR for Conformational Studies

While the benzofuran ring system is largely planar and rigid, the acetic acid side chain possesses conformational flexibility due to rotation around the C3-Cα and Cα-C(O) single bonds. Dynamic NMR (DNMR) spectroscopy, performed at variable temperatures, could provide insights into the rotational barriers and the preferred conformations of this side chain. However, for a relatively small and flexible side chain like acetic acid, the energy barriers to rotation are expected to be low, and distinct conformers are unlikely to be observable on the NMR timescale at typical experimental temperatures. Therefore, the NMR spectra would likely show time-averaged signals for the side chain protons and carbons.

Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, the elemental composition can be unequivocally established.

Electron ionization (EI) mass spectrometry would reveal the characteristic fragmentation pathways of the molecule. The molecular ion peak would be observed, and its fragmentation would likely proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a significant peak corresponding to the [M-COOH]⁺ fragment. libretexts.org Another prominent fragmentation pathway for benzofuran derivatives involves the cleavage of the bond between the benzofuran core and the acetic acid side chain. This would result in a stable benzofuranylmethyl cation. Further fragmentation of the benzofuran ring itself could also occur. The presence of the ethyl group would likely lead to a benzylic cleavage, resulting in the loss of a methyl radical to form a stable secondary carbocation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 159 | [M - COOH]⁺ |

| 145 | [M - CH₂COOH]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule. These techniques are excellent for identifying functional groups and can also offer subtle information about molecular conformation.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The presence of the aromatic benzofuran system would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the carboxylic acid would also be observable.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C=C stretching vibrations would be strong in the Raman spectrum. The vibrations associated with the ethyl group would also be readily identifiable.

While vibrational spectroscopy is less definitive for detailed conformational analysis of flexible side chains compared to NMR, subtle shifts in the positions and shapes of certain bands, particularly those of the carbonyl and hydroxyl groups, can sometimes provide clues about the conformational preferences and the extent of hydrogen bonding.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, thus confirming the molecular connectivity and providing the absolute structure.

Based on the crystal structures of analogous benzofuran carboxylic acids, it is highly probable that the acetic acid side chain would adopt a conformation where the carbonyl group is oriented away from the furan ring to minimize steric hindrance. The benzofuran ring system itself is expected to be essentially planar. nih.gov

Analysis of Crystal Packing and Supramolecular Architecture

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. For carboxylic acids, a predominant and highly predictable supramolecular synthon is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two neighboring molecules. nih.gov This robust hydrogen-bonding motif is a primary driver of the crystal packing.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

Characterization of Hydrogen Bonding Networks and Dimeric Aggregates

The supramolecular assembly of this compound in the solid state is predominantly governed by the formation of robust hydrogen bonding networks. A characteristic feature of carboxylic acids is their propensity to form dimeric aggregates through intermolecular hydrogen bonds, a motif that is consistently observed in the crystal structures of analogous benzofuran acetic acid derivatives.

Analysis of closely related compounds, such as 2-(3-Ethylsulfanyl-5-phenyl-1-benzofuran-2-yl)acetic acid and 2-(5-Methyl-1-benzofuran-3-yl)acetic acid, reveals that the carboxylic acid groups are involved in inversion-related intermolecular O—H⋯O hydrogen bonds. nih.govresearchgate.net This interaction links two molecules into a centrosymmetric dimer, creating a stable eight-membered ring motif, commonly designated as an R2²(8) loop in graph-set notation. researchgate.net It is highly probable that this compound adopts a similar dimeric structure.

These primary hydrogen-bonded dimers are further organized into more extended architectures through weaker, non-classical intermolecular interactions. These can include C—H⋯O hydrogen bonds, which contribute to the packing of the dimers into stacks. nih.gov Furthermore, aromatic π–π stacking interactions between the furan and benzene (B151609) rings of adjacent benzofuran systems play a crucial role in stabilizing the crystal lattice. nih.govnih.gov In some derivatives, C—H⋯π interactions are also observed, where a hydrogen atom from a phenyl or ethyl group interacts with the π-system of a neighboring aromatic ring. nih.gov

The planarity of the benzofuran unit is a key feature, with only slight deviations of the constituent atoms from the least-squares plane. nih.govresearchgate.net The orientation of the acetic acid side chain relative to the benzofuran ring system is also a significant conformational parameter. In related structures, the hydroxyl group of the acetic acid residue often adopts a position that is approximately antiperiplanar to the C3 atom of the benzofuran heterocycle. researchgate.net

Interactive Data Tables

The following tables present representative data from analogous benzofuran acetic acid derivatives to illustrate the typical parameters of the hydrogen bonding and dimeric structures.

Table 1: Hydrogen Bond Geometry in Analogous Benzofuran Acetic Acid Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation | Reference |

| O-H···O | Data not available | Data not available | Data not available | Data not available | Centrosymmetric inversion | nih.govresearchgate.netnih.gov |

| C-H···O | Data not available | Data not available | Data not available | Data not available | Data not available | nih.gov |

| C-H···π | Data not available | Data not available | Data not available | Data not available | Data not available | nih.gov |

Note: Specific bond lengths and angles are highly dependent on the specific crystal structure and are presented here as a general representation of the interactions found in analogous compounds.

Table 2: π–π Stacking Interactions in Analogous Benzofuran Acetic Acid Derivatives

| Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference |

| Furan···Furan | 3.500(3) - 3.605(3) | Data not available | nih.gov |

| Furan···Benzene | 3.684(5) - 3.841(5) | Data not available | nih.govresearchgate.net |

Note: The distances and angles of π–π stacking interactions are indicative of the packing forces that contribute to the stability of the crystal lattice in these types of compounds.

Computational and Theoretical Studies on 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and predicting the reactivity of benzofuran (B130515) derivatives. nih.govresearchgate.net For analogues like 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA), a closely related structure, DFT methods have been successfully used to determine molecular properties. researchgate.net The B3LYP functional combined with basis sets such as 6-311++G(d,p) is commonly employed for these calculations, providing a reliable balance between computational cost and accuracy. researchgate.netresearchgate.net These studies often analyze both the monomeric and dimeric forms of the molecules to understand the influence of intermolecular interactions, such as hydrogen bonding, on their structure and vibrational frequencies. researchgate.netresearchgate.net

Molecular Geometry Optimization and Potential Energy Surface Analysis

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation. For benzofuran acetic acid analogues, these calculations confirm the near-planarity of the fused benzofuran ring system. nih.gov X-ray diffraction data for the analogous compound 2-(5-methyl-1-benzofuran-3-yl)acetic acid shows that the asymmetric unit contains two independent molecules that form hydrogen-bonded dimers. researchgate.net In these dimers, classic R²₂(8) loops are formed between the carboxylic acid groups of two molecules. researchgate.net

Computational optimization at the DFT/B3LYP/6-311++G(d,p) level of theory accurately reproduces the experimental geometric parameters observed in crystal structures. researchgate.net The acetic acid side chain's orientation relative to the benzofuran ring is a key conformational feature. In the solid state, the hydroxyl group of the acetic acid residue is often found in a position approximately antiperiplanar to the C3 atom of the heterocycle. researchgate.net Potential energy surface scans are used to explore the rotational barriers of the side chain and identify the most stable conformers.

Table 1: Selected Optimized Geometrical Parameters for 2-(5-methyl-1-benzofuran-3-yl)acetic acid Monomer (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| O1-C8 | 1.37 | |

| C2-C3 | 1.36 | |

| C9-C10 | 1.51 | |

| C10-C11 | 1.52 | |

| O2=C11 | 1.22 | |

| O3-H4 | 0.97 | |

| C2-C3-C9 | 130.1 | |

| C3-C9-C10 | 114.5 | |

| O2=C11-O3 | 122.9 |

Data derived from computational studies on the 5-methyl analogue. researchgate.netresearchgate.net

Electronic Properties and Predicted Spectroscopic Parameters

DFT calculations are invaluable for determining the electronic properties that govern a molecule's reactivity and spectroscopic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

These calculations also allow for the prediction of various spectroscopic parameters. Theoretical vibrational frequencies (FT-IR, FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be computed and compared with experimental data to validate the computational model. researchgate.netresearchgate.net For instance, time-dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, providing insight into the UV-Vis absorption profile. researchgate.net Furthermore, nonlinear optical (NLO) properties, such as the first-order hyperpolarizability, can be computed to assess the potential of these molecules in materials science. researchgate.net

Table 2: Calculated Electronic Properties for 2-(5-methyl-1-benzofuran-3-yl)acetic acid (DFT/B3LYP)

| Property | Value |

|---|---|

| HOMO Energy | -6.35 eV |

| LUMO Energy | -1.12 eV |

| Energy Gap (ΔE) | 5.23 eV |

| Dipole Moment | 2.85 Debye |

| First Hyperpolarizability (β₀) | 2.9 x 10⁻³⁰ esu |

Data derived from computational studies on the 5-methyl analogue. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as solvent molecules. researchgate.netacs.org For benzofuran derivatives, MD simulations can reveal how the acetic acid side chain moves and rotates in solution, which can differ significantly from the static picture provided by geometry optimization in a vacuum or the solid state. These simulations help in understanding how solvent molecules arrange around the solute and form hydrogen bonds, which can influence the compound's properties and reactivity. acs.org Such studies are crucial for predicting the behavior of these compounds in biological systems or in solution-phase reactions. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States of Synthetic Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For the synthesis of the benzofuran scaffold, theoretical studies can map out the entire reaction pathway, identify intermediates, and calculate the energies of transition states. wuxiapptec.comacs.org One common synthetic route to benzofurans involves the acid-catalyzed cyclization of acetal substrates. wuxiapptec.com

In such reactions, quantum mechanics (QM) calculations can be used to predict regioselectivity. For example, analysis of the HOMO and electron density surface of a key oxonium ion intermediate can reveal the most likely site for nucleophilic attack by the phenyl ring. wuxiapptec.com By calculating the reaction energy profile, the activation energies for competing pathways can be determined. A lower activation energy indicates a more favorable reaction pathway, allowing for the prediction of the major product. wuxiapptec.com These theoretical predictions can be compared with experimental outcomes to refine the mechanistic understanding and guide the optimization of reaction conditions. wuxiapptec.com

Table 3: Calculated Activation Energies for Competing Cyclization Pathways in Benzofuran Synthesis

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| Cyclization at site 'a' | 10.16 | 1 |

| Cyclization at site 'b' | 9.22 | 3.44 |

Data derived from a theoretical study on a model system for benzofuran synthesis, demonstrating how a 0.94 kcal/mol difference in activation energy translates to a specific product ratio. wuxiapptec.com

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatic Approaches

Quantitative Structure-Property Relationship (QSPR) and the broader field of chemoinformatics aim to build mathematical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.govdigitaloceanspaces.com For benzofuran derivatives, QSPR studies can be used to predict properties like antioxidant activity, reactivity, or corrosion inhibition efficiency. researchgate.netdigitaloceanspaces.com

The process involves calculating a set of molecular descriptors for a series of related compounds. These descriptors, which quantify various aspects of the molecular structure, can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), constitutional descriptors (e.g., molecular weight), and topological indices. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Principal Component Analysis (PCA), are then used to build a regression model that links these descriptors to an experimentally measured property. researchgate.netdigitaloceanspaces.com

Development of Predictive Models for Chemical Reactivity or Yields

Building on the QSPR framework, predictive models can be developed specifically for chemical reactivity or reaction yields. uvic.ca These data-driven approaches are becoming increasingly important in accelerating the development and optimization of chemical reactions. uvic.canih.gov For a class of compounds like benzofuran derivatives, a model could be trained on a dataset of known reactions with their corresponding yields. Molecular descriptors for the reactants and reagents are calculated and used as input variables. The resulting model can then be used to predict the outcome for new, untested combinations of substrates, potentially saving significant experimental time and resources. nih.gov The accuracy and predictive power of these models are rigorously validated using techniques such as cross-validation and by testing them against external reaction data. uvic.ca

Computational Ligand-Protein Interaction Profiling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is instrumental in medicinal chemistry for understanding the interaction between a ligand and its target protein at the molecular level. It provides valuable insights into the binding affinity, specific amino acid residues involved in the binding, and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such studies are crucial for structure-based drug design and for elucidating the potential mechanisms of action for bioactive compounds like benzofuran derivatives.

Research into the analogues of (5-Ethyl-1-benzofuran-3-yl)acetic acid has utilized molecular docking to explore their therapeutic potential against various biological targets. These studies help to rationalize the observed biological activities and guide the design of new, more potent derivatives.

One area of investigation has been the interaction of benzofuran derivatives with serum albumins, which are crucial for the transport and delivery of drugs in the bloodstream. A molecular docking study on 4-nitrophenyl-functionalized benzofurans, BF1 (a monofuran) and BDF1 (a difuran), with bovine serum albumin (BSA) revealed different binding modes and affinities. The monofuran derivative, BF1, was found to be preferentially housed within the protein's structure, whereas BDF1 was predicted to bind to the albumin surface with a lower affinity. nih.govnih.gov These computational predictions were consistent with experimental data, which showed BF1 having a higher affinity (kD = 28.4 ± 10.1 nM) compared to BDF1 (kD = 142.4 ± 64.6 nM). nih.govnih.gov

In the context of anticancer research, molecular docking has been employed to study benzofuran hybrids as potential inhibitors of key enzymes in cancer progression, such as Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For instance, a novel benzofuran derivative, Compound 8, was identified as a potent dual inhibitor of PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively. nih.gov The computational analysis helped to elucidate the binding mode of this compound within the active sites of these enzymes. nih.gov Similarly, other studies have shown that conjugating 1-benzofuran with moieties like pyrazole and chalcone can enhance its binding affinity to cancer-related protein targets, with docking scores improving from -5.7 kcal/mol to -7.9 kcal/mol. researchgate.net

The antibacterial potential of benzofuran derivatives has also been explored through in silico docking studies. A series of novel benzofuran-triazine hybrids were docked into the active site of Staphylococcus aureus dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism and a target for antibacterial drugs. nih.gov The studies showed that these compounds interacted with the enzyme through hydrogen bonding and hydrophobic interactions, with one derivative, compound 8e, being identified as a particularly promising candidate for further development. nih.gov Another study on different benzofuran derivatives reported binding energies ranging from -6.9 to -10.4 kcal/mol against a bacterial protein target, suggesting their potential as antibacterial agents. africanjournalofbiomedicalresearch.comresearchgate.net

Furthermore, the potential of benzofuran analogues in treating neurodegenerative diseases like Alzheimer's has been investigated. Molecular docking studies on novel benzofuran-azacyclic hybrids revealed their dual inhibitory activity against acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), two key enzymes in the pathogenesis of Alzheimer's disease. acs.org The docking poses showed that the benzofuran moiety played a crucial role in occupying the substrate channel of the AChE enzyme and the catalytic cleft of the BACE-1 enzyme. acs.org

The following tables summarize the findings from various molecular docking studies on analogues of this compound.

Table 1: Molecular Docking of Benzofuran Analogues against Various Protein Targets

| Ligand | Protein Target | Software/Method | Predicted Binding Affinity/Score | Key Interacting Residues |

|---|---|---|---|---|

| BF1 (4-nitrophenyl-functionalized benzofuran) | Bovine Serum Albumin (BSA) | PatchDock & FireDock | Higher affinity than BDF1 | Not Specified |

| BDF1 (4-nitrophenyl-functionalized benzodifuran) | Bovine Serum Albumin (BSA) | PatchDock & FireDock | Lower affinity than BF1 | Not Specified |

| Compound 8 (benzofuran derivative) | PI3K | MOE | IC50 = 2.21 nM | Not Specified |

| Compound 8 (benzofuran derivative) | VEGFR-2 | MOE | IC50 = 68 nM | Not Specified |

| 1-benzofuran | 6NMO (Cancer-related protein) | AutoDock Vina | -5.7 kcal/mol | Not Specified |

| 1-benzofuran conjugated with pyrazole and chalcone | 8G2M (Cancer-related protein) | AutoDock Vina | -7.9 kcal/mol | Not Specified |

| Benzofuran-triazine hybrids (8a-8h) | S. aureus DHFR (PDB ID: 2W9S) | AutoDock 4.2 | Not Specified | Interacted via H-bond and hydrophobic interactions |

| Benzofuran derivatives (M5k-M5o) | Bacterial Protein | AutoDock Vina | -6.9 to -10.4 kcal/mol | Not Specified |

| Benzofuran-azacyclic hybrids (4e, 4h, 4m) | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Occupied substrate channel |

Derivatization and Chemical Modification Strategies for 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid

Transformations of the Carboxylic Acid Functionality

The acetic acid moiety at the C3 position is a prime site for chemical modification, allowing for the synthesis of a wide array of functional derivatives such as esters, amides, and alcohols.

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for modifying the compound's polarity, solubility, and biological interactions.

Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. Another mild method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃).

Amidation follows a similar synthetic logic. The carboxylic acid is typically activated before its reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. The formation of an intermediate acyl chloride with SOCl₂ followed by the addition of an amine is also a highly effective method. These reactions produce stable amide derivatives, significantly expanding the structural diversity available from the parent acid.

| Transformation | Reagents | General Conditions |

|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Reflux in excess alcohol |

| 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH), Base (e.g., Pyridine) | Two-step reaction, often at 0°C to room temperature | |

| Amidation | Amine (R₂NH), EDC, HOBt | Inert solvent (e.g., DMF, DCM), room temperature |

| 1. SOCl₂ 2. Amine (R₂NH) | Two-step reaction, typically in an inert solvent |

The reduction of the carboxylic acid group to a primary alcohol, yielding 2-(5-Ethyl-1-benzofuran-3-yl)ethanol, is a key transformation that provides a versatile intermediate for further synthesis. This alcohol can be used in etherification reactions or as a precursor for other functional groups.

Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing carboxylic acids to primary alcohols. byjus.comchemguide.co.uk The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.ukmasterorganicchemistry.com

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also excellent reagents for this purpose. commonorganicchemistry.comorganic-chemistry.org Boranes offer the advantage of higher chemoselectivity, often reducing carboxylic acids in the presence of other reducible functional groups like esters or nitro groups, which might be sensitive to the less selective LiAlH₄. researchgate.netnih.gov

| Reagent | Typical Solvent | Key Features |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Highly reactive, non-selective, requires anhydrous conditions. masterorganicchemistry.comharvard.edu |

| Borane-THF (BH₃·THF) | THF | More chemoselective than LiAlH₄, reduces acids in the presence of esters. commonorganicchemistry.com |

| Borane-Dimethyl Sulfide (BH₃·SMe₂) | THF, Toluene | More stable and concentrated than BH₃·THF, good chemoselectivity. organic-chemistry.org |

Regioselective Functionalization of the Benzofuran (B130515) Ring System

Modifications to the benzofuran core itself can dramatically alter the molecule's properties. The regioselectivity of these reactions is governed by the inherent electronic properties of the heterocyclic system and the influence of existing substituents.

Electrophilic aromatic substitution on the benzofuran ring is a common strategy for introducing new substituents. The electron-rich nature of the furan (B31954) ring directs electrophiles primarily to the C2 position. stackexchange.comchemicalbook.com In (5-Ethyl-1-benzofuran-3-yl)acetic acid, the C3 position is already occupied. Therefore, electrophilic attack is most likely to occur at the C2 position, which is the most nucleophilic site on the heterocyclic portion of the molecule. echemi.comechemi.com If the C2 position were also blocked, substitution would then be directed to the benzene (B151609) ring, with the C4 and C6 positions being the most probable sites, influenced by the ortho, para-directing ethyl group at C5 and the activating effect of the fused furan ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic substitution reactions are generally less favorable on the electron-rich benzofuran ring unless an activating group, such as a halogen or a nitro group, is present. acs.org For example, a bromo- or iodo-substituted derivative of this compound could serve as a precursor for nucleophilic displacement or, more commonly, as a handle for cross-coupling reactions. taylorfrancis.com

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of the benzofuran scaffold. rsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. To apply this strategy to this compound, the molecule would first need to be halogenated at a specific position (e.g., C2, C4, or C6).

This halogenated intermediate can then participate in a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester to form new carbon-carbon bonds, allowing the introduction of aryl or vinyl groups.

Sonogashira Coupling: Coupling with a terminal alkyne to introduce alkynyl moieties, which can serve as handles for further transformations. rsc.org

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Coupling with an amine to form C-N bonds, introducing diverse amino substituents.

These methodologies provide a highly modular approach to scaffold diversification, enabling the systematic synthesis of a library of analogues with varied substituents around the benzofuran core.

Synthesis of Structural Analogues for Fundamental Chemical Space Exploration

Exploring the chemical space around this compound involves creating structural analogues by systematically altering different parts of the molecule. This is essential for understanding structure-activity relationships and discovering compounds with novel properties.

Key strategies for generating analogues include:

Modification of the C5-Ethyl Group: The ethyl group can be replaced with other alkyl chains (methyl, propyl, etc.), cyclic groups (cyclopropyl, cyclohexyl), or functionalized chains to probe the impact of size, lipophilicity, and functionality at this position.

Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, methoxy, nitro, amino groups) at the C4, C6, and C7 positions can modulate the electronic properties and steric profile of the molecule.

Modification of the Acetic Acid Side Chain: The length of the alkyl chain connecting the carboxylic acid to the ring can be varied (e.g., propanoic acid, butanoic acid derivatives), or branched analogues can be synthesized.

Core Scaffold Modification: More profound changes can involve creating bioisosteric replacements for the benzofuran core, such as benzothiophene (B83047) or indole, to assess the importance of the oxygen heteroatom.

These synthetic efforts, often guided by computational modeling, allow for a systematic exploration of the chemical landscape and the identification of key structural features that govern the molecule's behavior. acs.org

Stereoselective Synthesis of Enantiomeric Forms

The biological activities of chiral molecules are often enantiomer-dependent, making the stereoselective synthesis of single enantiomers of this compound a critical area of chemical research. While specific methods for the asymmetric synthesis of this particular compound are not extensively documented, several established strategies for the synthesis of chiral benzofuran derivatives and related arylpropionic acids can be applied. These methods primarily include asymmetric hydrogenation, chiral resolution of a racemic mixture, and enzymatic resolution.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for establishing a chiral center through the enantioselective reduction of a prochiral precursor. For the synthesis of enantiomerically enriched this compound, a synthetic route could be designed to produce an unsaturated precursor, such as a (5-ethyl-1-benzofuran-3-yl)acrylic acid derivative. This precursor could then be subjected to asymmetric hydrogenation using a chiral catalyst to yield the desired enantiomer.

Transition metal catalysts, particularly those based on iridium and ruthenium with chiral phosphine (B1218219) ligands, have been successfully employed for the asymmetric hydrogenation of benzofuran derivatives. For instance, iridium catalysts bearing bicyclic pyridine-phosphinite ligands have demonstrated high conversions and enantioselectivities in the hydrogenation of 3-substituted benzofurans. nih.gov Similarly, ruthenium-NHC (N-heterocyclic carbene) complexes have been shown to be highly effective for the asymmetric hydrogenation of benzofurans.

The general approach would involve the synthesis of a prochiral acrylate (B77674), followed by hydrogenation using a chiral catalyst system as illustrated in the hypothetical reaction scheme below:

Hypothetical Asymmetric Hydrogenation Scheme

(Illustrative scheme, not based on a specific documented synthesis for this exact molecule)

Precursor:Catalyst System:Conditions:Product:The choice of chiral ligand is crucial for achieving high enantioselectivity. The table below presents examples of chiral catalysts used in the asymmetric hydrogenation of related benzofuran and furan substrates, which could be adapted for this synthesis.

| Catalyst Type | Chiral Ligand Family | Substrate Class | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Iridium | Pyridine-Phosphinite | 3-Alkyl/Aryl Furans | Excellent |

| Iridium | SpinPHOX | 2-Alkyl-substituted Benzofurans | >99% |

| Ruthenium | NHC-based | Benzofurans | High |

Chiral Resolution of Racemic Mixtures

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. This approach involves the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. wikipedia.org These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomers can be treated with an acid to regenerate the pure enantiomers of the carboxylic acid.

Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. wikipedia.org The selection of the appropriate resolving agent and crystallization solvent is often determined empirically.

The process can be summarized in the following steps:

Reaction of racemic this compound with a single enantiomer of a chiral amine.

Formation of a mixture of two diastereomeric salts.

Separation of the diastereomeric salts by fractional crystallization.

Acidification of each separated diastereomeric salt to yield the corresponding pure (R) and (S) enantiomers of this compound.

| Resolving Agent Type | Examples | Principle of Separation |

|---|---|---|

| Chiral Amines | (R)- or (S)-1-Phenylethylamine, Brucine, Cinchonidine | Formation of diastereomeric salts with different solubilities |

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. This method typically involves the use of lipases or esterases to selectively catalyze the hydrolysis of an ester derivative of the racemic carboxylic acid.

For this compound, the racemic mixture would first be converted to a suitable ester, for example, the methyl or ethyl ester. This racemic ester is then treated with a lipase, which will selectively hydrolyze one of the enantiomers to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be easily separated.

Hydrolases such as those from Candida antarctica (Novozym 435) or Burkholderia cepacia (Amano Lipase PS) have been shown to be effective in the kinetic resolution of various arylcarboxylic acids. mdpi.com The key advantage of this method is the high enantioselectivity often observed.

Hypothetical Enzymatic Resolution Scheme

(Illustrative scheme, not based on a specific documented synthesis for this exact molecule)

Substrate:Enzyme:Conditions:Products:| Enzyme | Substrate Class | Typical Outcome | Reported Enantiomeric Purity |

|---|---|---|---|

| Amano Lipase PS (from Burkholderia cepacia) | Fluorinated Arylcarboxylic Acid Esters | Hydrolysis of (S)-ester to (S)-acid, leaving (R)-ester | High |

| Novozym 435 (from Candida antarctica) | Arylpropionic Acid Esters | Enantioselective hydrolysis | Often >95% ee |

Role of 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The primary role of (5-Ethyl-1-benzofuran-3-yl)acetic acid in organic synthesis is as a versatile intermediate for the preparation of more elaborate compounds. The carboxylic acid moiety is readily activated or transformed into other functional groups, such as amides, esters, and ketones, which are key linkages in a wide array of complex molecules.

One notable application is in the synthesis of novel benzofuran (B130515) derivatives with potential biological activity. For instance, this compound serves as a key precursor in the synthesis of amide derivatives. Through standard amidation reactions, the acetic acid group is coupled with various amines to generate a library of N-substituted 2-(5-ethyl-1-benzofuran-3-yl)acetamides. These reactions are typically carried out using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or via the formation of an acyl chloride followed by reaction with the desired amine.

An example of such a synthesis involves the reaction of this compound with substituted anilines or benzylamines. This straightforward synthetic step allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry programs. The resulting amide products are often investigated for their potential as therapeutic agents.

Table 1: Examples of Complex Molecules Synthesized from this compound

| Precursor | Reagent | Resulting Compound Class |

| This compound | Substituted Amines | N-substituted 2-(5-ethyl-1-benzofuran-3-yl)acetamides |

| This compound | Alcohols | 2-(5-ethyl-1-benzofuran-3-yl)acetates |

Application in Materials Chemistry and Functional Materials Development

While the primary application of this compound appears to be in the synthesis of discrete small molecules for biological evaluation, the inherent properties of the benzofuran ring system suggest potential for its use in materials chemistry. Benzofuran derivatives are known to possess interesting photophysical and electronic properties, making them attractive candidates for incorporation into functional materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The acetic acid functionality of this compound provides a convenient handle for attaching this chromophoric unit to polymer backbones or other material scaffolds. For example, it can be converted to a polymerizable monomer, such as an acrylate (B77674) or methacrylate (B99206) ester, and subsequently copolymerized with other monomers to create polymers with tailored optical or electronic properties. The ethyl group on the benzofuran ring can enhance the solubility of the resulting materials in organic solvents, which is a crucial aspect for solution-based processing of thin films for electronic devices.

Although specific examples of the integration of this compound into functional materials are not extensively documented in publicly available literature, the principles of materials design point towards its potential in this area. The development of novel materials often relies on the availability of a diverse range of building blocks, and this compound represents a potentially useful addition to the synthetic chemist's toolbox for materials science.

Contribution to the Development of Novel Synthetic Reagents and Catalysts

The benzofuran scaffold can also be incorporated into the structure of ligands for transition metal catalysis. The oxygen atom in the furan (B31954) ring and the potential for further functionalization on the benzene (B151609) ring allow for the design of chelating ligands that can coordinate to metal centers and influence the outcome of catalytic reactions.

This compound can serve as a starting material for the synthesis of such ligands. For instance, the acetic acid group can be used to link the benzofuran moiety to a phosphine (B1218219), amine, or other coordinating group. The resulting bidentate or polydentate ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

While the direct use of this compound in the development of new reagents and catalysts is not yet widely reported, its structure is amenable to such applications. The synthesis of chiral derivatives of this compound could also lead to the development of new chiral ligands for asymmetric catalysis, a field of significant importance in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The exploration of this potential remains an active area of research in synthetic organic chemistry.

Future Research Directions and Emerging Trends in 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid Research

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of benzofuran (B130515) derivatives has traditionally involved multi-step processes that may utilize harsh reagents, high temperatures, and organic solvents. elsevier.es In line with the principles of green chemistry, a major future direction for the synthesis of (5-Ethyl-1-benzofuran-3-yl)acetic acid will be the development of more environmentally benign and efficient protocols. nih.gov

Research will likely focus on several key areas:

Catalysis: The use of catalysis is a cornerstone of green chemistry. elsevier.es Future syntheses will likely employ advanced catalytic systems to improve efficiency and reduce waste. This includes the use of transition-metal catalysts like palladium, copper, nickel, and rhodium, which have been effective in constructing the benzofuran core. acs.orgnih.gov For instance, palladium-catalyzed coupling reactions can be performed in benign solvents like 2-propanol or acetone (B3395972) diluted with water, often at room temperature, minimizing energy consumption. elsevier.es Similarly, copper-catalyzed one-pot syntheses using eco-friendly deep eutectic solvents (DES) present a promising green alternative. acs.orgnih.gov

Energy Efficiency: Methodologies that reduce energy input, such as visible-light-mediated catalysis, are gaining traction. nih.gov These methods can offer alternative, milder pathways for key bond-forming reactions in the synthesis of the benzofuran ring system.

Atom Economy: One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, will be crucial. These approaches improve atom economy by reducing the need for intermediate purification steps, which saves time, resources, and minimizes solvent waste. nih.govnih.gov An example is the one-pot synthesis of benzofurans from o-hydroxyphenones and 1,1-dichloroethylene, which proceeds under mild conditions. nih.gov

Renewable Feedstocks: A key principle of green chemistry is the use of renewable starting materials. elsevier.es Future research could explore synthetic routes to this compound that begin from plant-derived precursors, aligning with sustainability goals.

| Parameter | Traditional Methods (e.g., Castro-Stephens Coupling) | Emerging Green Methodologies |

|---|---|---|

| Catalyst | Stoichiometric Copper(I) acetylides | Catalytic Palladium, Copper, Nickel, or Rhodium complexes acs.org |

| Solvent | High-boiling, hazardous solvents (e.g., pyridine, DMF) elsevier.es | Benign solvents (water, acetone, 2-propanol), Deep Eutectic Solvents (DES) elsevier.esnih.gov |

| Energy Input | High temperatures (refluxing) and long reaction times elsevier.es | Room temperature reactions, visible-light photocatalysis elsevier.esnih.gov |

| Process | Multi-step with intermediate isolation | One-pot, tandem, or cascade reactions nih.gov |

| Feedstocks | Petroleum-based | Potential for use of renewable, bio-based precursors elsevier.es |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by transforming how chemists design and execute synthetic routes. doaj.orgresearchgate.net These computational tools can process vast amounts of chemical data to identify patterns and make predictions that are beyond human intuition. researchgate.net For a target molecule like this compound, AI and ML can be applied in several impactful ways.

Retrosynthetic Planning: Computer-assisted synthesis planning (CASP) tools, powered by AI, can propose multiple viable synthetic routes to a target molecule. mdpi.comacs.org By training deep neural networks on millions of published reactions, these programs can suggest novel and efficient disconnections, potentially uncovering more economical or sustainable pathways to this compound. researchgate.netacs.org

Reaction Outcome and Condition Optimization: ML models can accurately predict the products of chemical reactions and forecast yields under various conditions. researchgate.net For the synthesis of this compound, algorithms could be used to optimize parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and selectivity while minimizing the formation of impurities. researchgate.net This data-driven approach reduces the need for extensive, time-consuming laboratory experimentation.

Automated Synthesis: The integration of AI with robotic lab platforms enables automated synthesis, where algorithms not only design the synthesis but also control the robotic hardware to perform the experiments. mdpi.com This allows for high-throughput screening of reaction conditions and rapid optimization, accelerating the discovery of ideal synthetic protocols.

| AI/ML Application | Required Input Data | Potential Outcome |

|---|---|---|

| Retrosynthesis Planning | Molecular structure of the target compound | Generation of multiple, ranked synthetic pathways, including novel routes mdpi.comacs.org |

| Reaction Condition Optimization | Datasets of similar benzofuran synthesis reactions with varied conditions (temperature, solvents, catalysts) | Prediction of optimal conditions for maximum yield and purity, reducing experimental effort researchgate.net |

| Forward Reaction Prediction | Reactants and reaction conditions | Accurate prediction of major and minor products, aiding in reaction design and analysis researchgate.net |

| Automated High-Throughput Experimentation | An AI-planned reaction protocol and access to robotic hardware | Rapid experimental validation and optimization of the synthetic route mdpi.com |

Exploration of Unexplored Reactivity and Novel Transformations

While the core benzofuran scaffold is well-studied, there remains significant potential to explore the unique reactivity of specifically substituted derivatives like this compound. Future research will likely focus on leveraging the existing functional groups—the ethyl group, the acetic acid side chain, and the benzofuran ring itself—to build more complex and potentially bioactive molecules. nih.gov

Functionalization of the Benzofuran Core: The benzofuran ring is electron-rich and susceptible to electrophilic substitution. researchgate.net A systematic investigation into the regioselectivity of reactions like halogenation, nitration, and Friedel-Crafts acylation on the this compound core could yield a library of new derivatives. The directing effects of the C5-ethyl and C3-acetic acid groups would be of fundamental interest.

Transformations of the Acetic Acid Side Chain: The carboxylic acid moiety is a versatile functional handle. It can be converted into esters, amides, and other functional groups, providing a gateway to creating hybrid molecules by linking the benzofuran scaffold to other pharmacophores. nih.govrsc.org This strategy is a common approach in drug discovery to develop compounds with enhanced or dual biological activities. nih.gov

Novel Ring-Opening Reactions: A more radical and underexplored avenue involves the selective cleavage of the furan (B31954) ring's C–O bond. Recent work has shown that nickel-catalyzed ring-opening reactions of benzofurans can produce valuable, highly functionalized ortho-substituted phenol (B47542) derivatives. acs.org Applying such a strategy to this compound could provide access to entirely new classes of compounds that would be difficult to synthesize through other means.